Home > Products > Screening Compounds P8117 > Thalidomide-O-PEG3-alcohol
Thalidomide-O-PEG3-alcohol -

Thalidomide-O-PEG3-alcohol

Catalog Number: EVT-15634109
CAS Number:
Molecular Formula: C19H22N2O8
Molecular Weight: 406.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Thalidomide-O-PEG3-alcohol is a derivative of thalidomide, a compound originally developed as a sedative but later recognized for its significant therapeutic effects in treating certain cancers and inflammatory conditions. The addition of a polyethylene glycol (PEG) linker enhances its solubility and bioavailability, making it suitable for various biomedical applications. Thalidomide-O-PEG3-alcohol is classified under organic compounds, specifically within the phthalimides class, which are known for their diverse biological activities.

Source and Classification

Thalidomide was first synthesized in the 1950s and is classified as an isoindole derivative. Its structure contains a phthalimide moiety, which contributes to its pharmacological properties. The compound is recognized for its immunomodulatory effects, particularly in the modulation of tumor necrosis factor-alpha and other cytokines . Thalidomide-O-PEG3-alcohol can be categorized as an organoheterocyclic compound due to its complex structure involving both organic and heterocyclic components .

Synthesis Analysis

Methods and Technical Details

The synthesis of Thalidomide-O-PEG3-alcohol typically involves several steps:

  1. Preparation of Thalidomide: Initially synthesized from L-glutamine or L-glutamic acid through treatments with phthalic anhydride and other reagents, yielding thalidomide with high purity .
  2. Linkage Formation: The thalidomide structure is then reacted with a PEG derivative, often through an etherification reaction where the hydroxyl group of the PEG reacts with the thalidomide's carbonyl or amine group.
  3. Final Product Isolation: The final compound is purified using techniques such as crystallization or chromatography to ensure high purity levels suitable for biological applications .
Molecular Structure Analysis

Structure and Data

Thalidomide-O-PEG3-alcohol has a molecular formula of C19H22N2O8C_{19}H_{22}N_{2}O_{8} and a molecular weight of approximately 406.4 g/mol . The structure features:

  • A phthalimide core.
  • A PEG linker that enhances solubility.
  • An alcohol functional group that may participate in further chemical modifications.

The compound's three-dimensional conformation plays a crucial role in its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Thalidomide-O-PEG3-alcohol can undergo several key chemical reactions:

  1. Oxidation: The alcohol group can be oxidized to form a carbonyl compound.
  2. Reduction: Under reducing conditions, the carbonyl can be converted back to an alcohol.
  3. Substitution Reactions: The alcohol can participate in nucleophilic substitutions, allowing for further functionalization or conjugation with other biomolecules .

These reactions are fundamental for modifying the compound to enhance its therapeutic efficacy or targeting capabilities.

Mechanism of Action

Process and Data

The mechanism of action for Thalidomide-O-PEG3-alcohol primarily involves its interaction with cereblon, a key component of the E3 ubiquitin ligase complex. This binding alters the substrate specificity of the complex, promoting the ubiquitination and subsequent degradation of target proteins involved in inflammatory responses and tumor growth . This mechanism underlies its use in developing proteolysis-targeting chimeras (PROTACs), which aim to selectively degrade disease-associated proteins.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Thalidomide-O-PEG3-alcohol exhibits various physical properties:

  • Molecular Weight: 406.4 g/mol
  • Molecular Formula: C19H22N2O8C_{19}H_{22}N_{2}O_{8}
  • Solubility: Enhanced solubility due to the PEG component, making it suitable for intravenous administration.
Applications

Scientific Uses

Thalidomide-O-PEG3-alcohol has several promising applications in scientific research:

  1. Cancer Therapy: Utilized in developing targeted therapies due to its ability to modulate protein degradation pathways.
  2. Inflammatory Disorders: Its immunomodulatory properties make it relevant in treating conditions like erythema nodosum leprosum.
  3. Drug Development: Serves as a scaffold in medicinal chemistry for creating novel therapeutics aimed at various diseases by leveraging its unique structural features .
Introduction to Thalidomide Derivatives in Modern Therapeutics

Thalidomide derivatives represent a paradigm shift in drug development, transforming a once-notorious teratogen into precision therapeutic tools. This evolution stems from deepened understanding of thalidomide's molecular mechanisms, particularly its interaction with the cereblon E3 ubiquitin ligase complex. Contemporary drug design leverages this mechanism while addressing historical limitations through structural engineering. Thalidomide-O-PEG3-alcohol exemplifies this approach—a bifunctional molecule merging the pharmacological activity of thalidomide with polyethylene glycol (PEG) spacers to enable targeted protein degradation strategies. This hybrid architecture balances molecular recognition with enhanced physicochemical properties, positioning it as a versatile scaffold for PROTAC development and cereblon-directed therapeutics [2] [8].

Historical Context of Thalidomide Repurposing in Drug Development

Thalidomide's therapeutic journey began in the 1950s as a sedative and antiemetic, culminating in one of history's most catastrophic pharmacological tragedies. Between 1957-1961, prenatal exposure caused severe congenital malformations (including phocomelia, neural tube defects, and organ dysplasia) in >10,000 infants globally, leading to its withdrawal [1] [4]. Remarkably, its 1964 repurposing for erythema nodosum leprosum (ENL) marked the first evidence of clinical utility [3].

Table 1: Key Milestones in Thalidomide Repurposing

YearEventSignificance
1956Marketed as sedative (Contergan®)Initial approval lacking teratogenicity assessment
1961Withdrawn due to teratogenicityIdentification of limb defects by Lenz/McBride
1964Efficacy in leprosy complicationsJerusalem trial for ENL management
1998FDA approval for ENLFormal recognition of immunomodulatory action
2006Approval for multiple myelomaValidation of anti-angiogenic/immunomodulatory effects
2010Cereblon identified as primary targetMechanistic basis for IMiD drugs established [1] [3] [9]

The elucidation of thalidomide's anti-angiogenic and immunomodulatory properties (TNF-α suppression, T-cell co-stimulation) enabled rational reuse in oncology [3] [7]. Crucially, the 2010 discovery that thalidomide binds cereblon (CRBN)—a component of the CRL4^CRBN^ E3 ubiquitin ligase—revealed its mechanism: Inducing neo-substrate recruitment for ubiquitination and proteasomal degradation [3]. This foundational insight catalyzed development of cereblon-engaging derivatives, including Thalidomide-O-PEG3-alcohol.

Rational Design of Thalidomide-O-PEG3-Alcohol as a Structural Hybrid

Thalidomide-O-PEG3-alcohol (Chemical Name: N-[2-[2-[2-(2-Aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]acetamide hydrochloride) is engineered through strategic molecular hybridization. Its design resolves two limitations of native thalidomide:

  • Pharmacophore Retention: The 4'-oxy-substituted phthalimide ring preserves cereblon-binding activity, verified through biochemical assays [2] [8].
  • Spacer Integration: A triethylene glycol (PEG3) linker replaces glutarimide, enhancing aqueous solubility while minimizing steric interference with cereblon binding [2].

Table 2: Structural Components and Functional Roles

ComponentChemical StructureFunction
Thalidomide core4-Oxyacetamide-phthalimideCereblon binding via hydrophobic pocket engagement
PEG₃ spacer-OCH₂CH₂OCH₂CH₂OCH₂CH₂-Solubility enhancement; spatial separation of functional domains
Terminal alcohol-OHConjugation handle for target protein ligands [2] [8]

The terminal primary alcohol serves as a chemoselective handle for coupling to electrophilic groups (e.g., carboxylic acids, isocyanates) in target protein ligands. This enables modular assembly of PROTACs—heterobifunctional molecules bridging cereblon and target proteins to induce degradation. The PEG spacer's length (~15Å) optimizes ternary complex formation, as demonstrated in crystallographic studies of analogous compounds [2].

Role of PEGylation in Enhancing Pharmacokinetic and Pharmacodynamic Profiles

PEGylation critically modifies thalidomide's suboptimal physicochemical properties. Native thalidomide exhibits pH-dependent hydrolysis, low aqueous solubility (0.07 mg/mL), and aggregation-prone behavior, limiting bioavailability [6]. The PEG₃ spacer confers three key advantages:

  • Solubility Enhancement: Ethylene oxide units increase polar surface area, elevating solubility >10-fold vs. unmodified thalidomide. This facilitates in vitro handling and in vivo absorption [2] [6].
  • Reduced Self-Aggregation: PEG's hydrophilic-lipophilic balance disrupts π-π stacking of phthalimide rings, minimizing colloidal aggregation that plagues thalidomide analogs [8].
  • Conformational Flexibility: Ether bonds permit rotation, enabling optimal positioning of PROTAC functional domains [2].

Table 3: Comparative Physicochemical Properties

ParameterThalidomideThalidomide-O-PEG3-Alcohol
Molecular Weight258 g/mol542.97 g/mol
Aqueous Solubility<0.1 mg/mL>5 mg/mL
LogP (Predicted)0.33-1.18
Hydrogen Bond Donors23
Hydrogen Bond Acceptors59 [2] [6]

The terminal alcohol's conjugation versatility enables diverse applications:

  • PROTAC Synthesis: Coupled to inhibitors of BRD4, AR, or other targets to create degraders (e.g., analogs of dBET1) [2].
  • Fluorescent Probes: Conjugated to fluorophores (e.g., BODIPY) for cereblon occupancy studies [2].
  • Biotinylation: Enables pull-down assays for E3 ligase interactome mapping [2].

In proteolysis-targeting chimeras, the PEG₃ linker balances proteolytic stability with efficient ubiquitin transfer. Degradation efficiency correlates with linker length in studies of BRD4 degraders, where PEG₃ outperformed shorter alkyl chains [2].

Properties

Product Name

Thalidomide-O-PEG3-alcohol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-4-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]isoindole-1,3-dione

Molecular Formula

C19H22N2O8

Molecular Weight

406.4 g/mol

InChI

InChI=1S/C19H22N2O8/c22-6-7-27-8-9-28-10-11-29-14-3-1-2-12-16(14)19(26)21(18(12)25)13-4-5-15(23)20-17(13)24/h1-3,13,22H,4-11H2,(H,20,23,24)

InChI Key

TVMWASRYOGAZGP-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCOCCOCCO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.